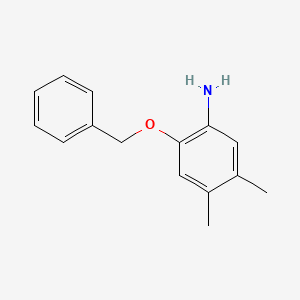
2-(Benzyloxy)-4,5-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-4,5-dimethylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a benzyloxy group attached to the second position of the aniline ring, with two methyl groups at the fourth and fifth positions. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4,5-dimethylaniline can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dimethylaniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like toluene or ethanol, and the mixture is heated to facilitate the formation of the benzyloxy group.
Another approach involves the use of benzyl bromide instead of benzyl chloride, with similar reaction conditions. The choice of solvent and temperature can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and advanced purification techniques can further enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Scientific Research Applications
2-(Benzyloxy)-4,5-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4,5-dimethylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The benzyloxy group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)ethanol: Similar in structure but with an ethanol group instead of an aniline group.
2-Benzyloxybenzoic acid: Contains a benzyloxy group attached to a benzoic acid moiety.
2-Benzyloxyphenol: Features a benzyloxy group attached to a phenol ring.
Uniqueness
2-(Benzyloxy)-4,5-dimethylaniline is unique due to the presence of both benzyloxy and dimethyl groups on the aniline ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4,5-dimethyl-2-phenylmethoxyaniline |
InChI |
InChI=1S/C15H17NO/c1-11-8-14(16)15(9-12(11)2)17-10-13-6-4-3-5-7-13/h3-9H,10,16H2,1-2H3 |
InChI Key |
VBOGDJISERJHIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


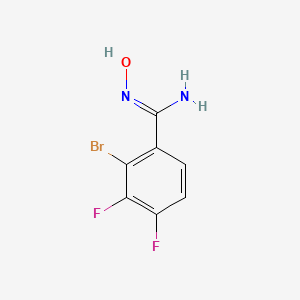


![N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine](/img/structure/B13313038.png)

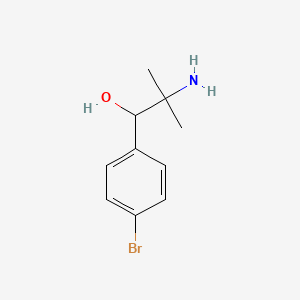
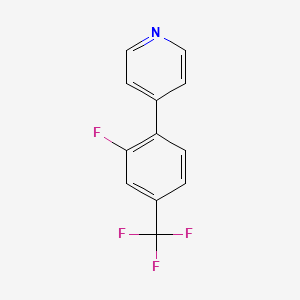
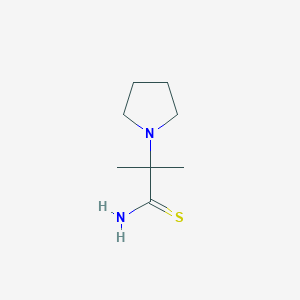

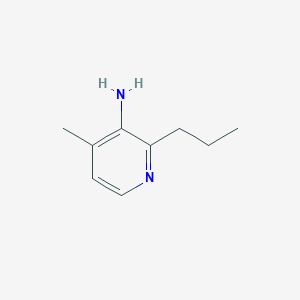
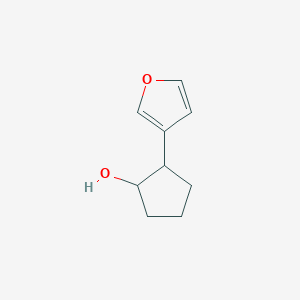
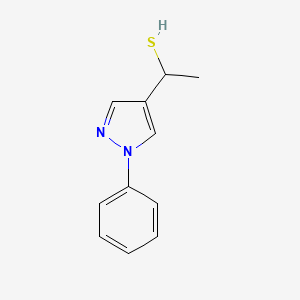
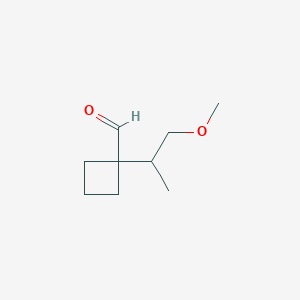
![[(1-Methyl-1H-pyrazol-5-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B13313092.png)
